molecular formula C12H22N2O3S B14887421 n-Cyclopentyl-1-(methylsulfonyl)piperidine-2-carboxamide

n-Cyclopentyl-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No.: B14887421
M. Wt: 274.38 g/mol
InChI Key: OGIHLTREEANOLD-UHFFFAOYSA-N
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Description

n-Cyclopentyl-1-(methylsulfonyl)piperidine-2-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperidine ring, a cyclopentyl group, and a methylsulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopentyl-1-(methylsulfonyl)piperidine-2-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-1-(methylsulfonyl)piperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

n-Cyclopentyl-1-(methylsulfonyl)piperidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of n-Cyclopentyl-1-(methylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • n-Cyclopentyl-1-(hydroxymethyl)-7-methoxy-1’-(methylsulfonyl)-1,9-dihydrospiro[β-carboline-4,4’-piperidine]-2(3H)-carboxamide
  • n-Cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide

Uniqueness

n-Cyclopentyl-1-(methylsulfonyl)piperidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C12H22N2O3S

Molecular Weight

274.38 g/mol

IUPAC Name

N-cyclopentyl-1-methylsulfonylpiperidine-2-carboxamide

InChI

InChI=1S/C12H22N2O3S/c1-18(16,17)14-9-5-4-8-11(14)12(15)13-10-6-2-3-7-10/h10-11H,2-9H2,1H3,(H,13,15)

InChI Key

OGIHLTREEANOLD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2CCCC2

Origin of Product

United States

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